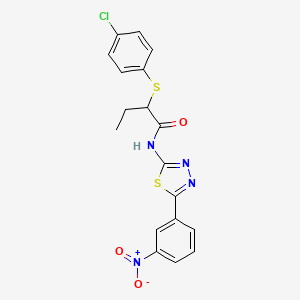

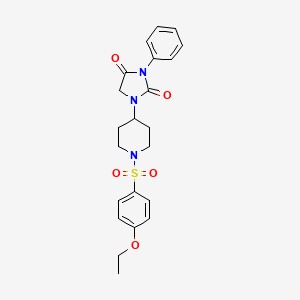

![molecular formula C17H17BrN2O3S B2751109 2-溴-N-[4-(1,1-二氧噻嗪-2-基)苯基]苯甲酰胺 CAS No. 899976-20-6](/img/structure/B2751109.png)

2-溴-N-[4-(1,1-二氧噻嗪-2-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were synthesized easily via esterification, cyanation, cyclization, and aminolysis reactions .Molecular Structure Analysis

The molecular structure of “2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide” can be confirmed by spectroanalytical data such as NMR, IR, and HRMS . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving benzamides often occur at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The reaction mechanism involves the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized .科学研究应用

合成与化学转化

通过铜催化的分子内环化合成 N-苯并噻唑-2-基酰胺展示了溴代取代苯甲酰胺在温和条件下构建复杂分子结构的效用,获得了良好至极好的产率 (Wang 等,2008)。类似地,具有抗真菌活性的新型 N-(2-溴苯基)-2-羟基苯甲酰胺衍生物的开发强调了这些化合物在药物化学中的潜力,特别是在解决植物病原真菌和酵母菌感染方面 (Ienascu 等,2018)。

抗菌和抗真菌活性

对包括 2-溴-N-(2,3-二氢-1,5-二甲基-3-氧代-2-苯基-1H-吡唑-4-基)苯甲酰胺在内的安替比林类衍生物的研究揭示了它们对微生物特性的关键分子间相互作用。研究表明氢键和 π 相互作用的结合稳定了这些化合物,可能有助于它们的生物活性 (Saeed 等,2020)。另一项关于各种 N-(4-苯基-3-芳基噻唑-2(3H)-亚烷基)取代苯甲酰胺的合成和抗真菌活性的研究表明,溴代取代苯甲酰胺在生成具有低至中等抗真菌活性的化合物方面的范围,为新的抗真菌剂提供了途径 (Saeed 等,2008)。

材料科学与配位化学

在材料科学和配位化学中,具有溴代取代苯甲酰胺配体的金属配合物的合成和表征说明了这些化合物在形成结构多样的配位配合物中的作用。这些配合物因其光谱、电化学和磁性而被研究,为设计具有特定磁性和电子行为的材料提供了宝贵的见解 (Binzet 等,2009)。

作用机制

Target of Action

The primary targets of 2-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide are currently unknown. This compound is a derivative of thiazinanes, a class of heterocyclic compounds . Some thiazinane derivatives have shown potent activity in disease treatment , suggesting that this compound may also interact with biological targets

Mode of Action

The mode of action of 2-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide is not well understood at this time. Given its structural similarity to other thiazinane derivatives, it may interact with its targets in a similar manner. For example, some thiazinane derivatives have been shown to have anti-HIV activity . .

Biochemical Pathways

The biochemical pathways affected by 2-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide are not yet known. As a derivative of thiazinanes, it may affect similar pathways as other compounds in this class. For instance, some thiazinane derivatives have demonstrated activity against HIV, suggesting they may interact with pathways involved in viral replication

Result of Action

The molecular and cellular effects of 2-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide’s action are not yet known. Given its structural similarity to other thiazinane derivatives, it may have similar effects. For example, some thiazinane derivatives have demonstrated anti-HIV activity , suggesting this compound may also have antiviral effects

属性

IUPAC Name |

2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISPEYBPTLJSFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

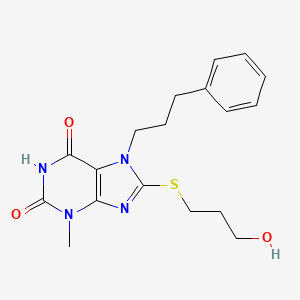

![NCGC00384610-01_C48H76O18_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2751028.png)

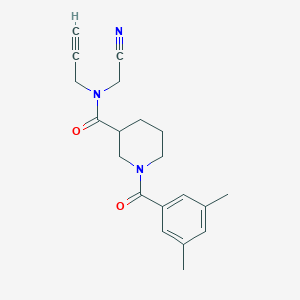

![ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2751032.png)

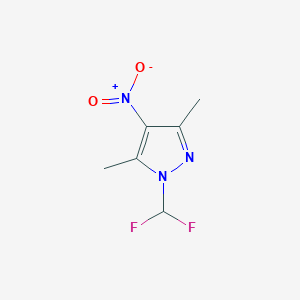

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2751034.png)

![3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751045.png)

![methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate](/img/structure/B2751046.png)

![2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2751047.png)